REACTION_CXSMILES
|
CCCCCCCCC[CH2:10]/[CH:11]=[CH:12]/[CH:13]1[C:18](=[O:19])[O:17][C:15](=[O:16])[CH2:14]1.[OH-].[K+].[CH3:22][C:23]#[CH:24]>>[CH:24]([C:13]1([CH:12]=[CH:11][CH3:10])[C:18](=[O:19])[O:17][C:15](=[O:16])[C:14]1([CH:14]=[CH:13][CH3:18])[CH:10]=[CH:11][CH3:12])=[CH:23][CH3:22] |f:1.2|
|
Name
|
anhydride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCCCCCC/C=C/C1CC(=O)OC1=O
|
Name
|
|
Quantity
|
406 mg
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
olefin
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC#C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCCCCCC/C=C/C1CC(=O)OC1=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
C(=CC)C1(C(C(=O)OC1=O)(C=CC)C=CC)C=CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |